



# YY173 application in CRISPR screening experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YY173     |           |
| Cat. No.:            | B15584387 | Get Quote |

An important clarification is that while the small molecule **YY173** is identified as a dual inhibitor of CDK4 and CDK6, publicly available research specifically detailing its application in CRISPR screening experiments is not available.[1] The following application notes and protocols are therefore based on the well-established use of other CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, in CRISPR screens.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] [16][17][18][19][20][21][22][23] These examples serve as a template for how a researcher might use **YY173** in similar experimental contexts.

## **Application Notes: YY173 in CRISPR Screening**

Introduction

YY173 is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), with IC50 values of 7.7 nM and 88 nM, respectively.[1] CDK4/6 are key regulators of the cell cycle, and their inhibition has proven to be an effective therapeutic strategy in certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[12][15][21] CRISPR-Cas9 genome-wide or targeted screening is a powerful tool to investigate the genetic basis of drug sensitivity and resistance. By combining CRISPR screens with a CDK4/6 inhibitor like YY173, researchers can identify genes and pathways that modulate the cellular response to this class of drugs.

**Key Applications** 



- Identification of Resistance Mechanisms: A primary application is to uncover genes whose loss-of-function confers resistance to YY173. This is achieved by performing a CRISPR knockout screen in a cancer cell line sensitive to YY173 and selecting for cells that survive and proliferate in the presence of the inhibitor. The sgRNAs enriched in the resistant population will point to genes whose inactivation allows cells to bypass the cell cycle arrest induced by YY173. For example, similar screens with palbociclib have identified the loss of genes like F9 as a mechanism of resistance.[5][10]
- Discovery of Synthetic Lethal Interactions: Conversely, CRISPR screens can identify genes that are essential for survival only in the presence of **YY173**. This "synthetic lethality" can reveal novel drug targets for combination therapies. In this experimental setup, the depletion of specific sgRNAs in the **YY173**-treated population compared to a control group indicates a synthetic lethal interaction. Studies with other CDK4/6 inhibitors have identified synthetic lethal partners, such as GATAD1, which can be targeted to enhance the efficacy of the primary drug.[1][2][7]
- Elucidation of Novel Biological Pathways: The results of a CRISPR screen with **YY173** can provide insights into the broader biological consequences of CDK4/6 inhibition. By analyzing the pathways enriched among the identified hits, researchers can better understand the cellular processes that are affected by **YY173** and how cancer cells adapt to its presence.

## Quantitative Data from a Representative CRISPR Screen

The following tables represent hypothetical data from a genome-wide CRISPR knockout screen designed to identify genes that modulate sensitivity to **YY173** in a cancer cell line.

Table 1: Top Enriched Genes in **YY173**-Resistant Population (Positive Selection)



| Gene Symbol | Description                        | Log2 Fold Change<br>(YY173 vs. DMSO) | p-value |
|-------------|------------------------------------|--------------------------------------|---------|
| RB1         | Retinoblastoma 1                   | 5.8                                  | 1.2e-8  |
| FAT1        | FAT Atypical Cadherin<br>1         | 4.5                                  | 3.4e-7  |
| PTEN        | Phosphatase and<br>Tensin Homolog  | 4.2                                  | 9.1e-7  |
| NF2         | Neurofibromin 2                    | 3.9                                  | 2.5e-6  |
| LATS2       | Large Tumor<br>Suppressor Kinase 2 | 3.7                                  | 5.0e-6  |

Table 2: Top Depleted Genes in **YY173**-Treated Population (Negative Selection - Synthetic Lethality)

| Gene Symbol | Description                                                | Log2 Fold Change<br>(YY173 vs. DMSO) | p-value |
|-------------|------------------------------------------------------------|--------------------------------------|---------|
| WEE1        | WEE1 G2 Checkpoint<br>Kinase                               | -6.2                                 | 8.5e-9  |
| PLK1        | Polo-Like Kinase 1                                         | -5.9                                 | 1.1e-8  |
| AURKB       | Aurora Kinase B                                            | -5.5                                 | 4.3e-8  |
| CHEK1       | Checkpoint Kinase 1                                        | -5.1                                 | 7.8e-8  |
| BUB1B       | BUB1 Mitotic<br>Checkpoint<br>Serine/Threonine<br>Kinase B | -4.8                                 | 1.5e-7  |

## **Experimental Protocols**

This section provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that confer resistance to **YY173**.

## Methodological & Application



#### 1. Cell Line Preparation and Lentiviral Library Production

- Cell Line Selection: Choose a cancer cell line that is sensitive to **YY173**. The sensitivity should be determined beforehand using a cell viability assay (e.g., CellTiter-Glo®).
- Cas9 Expression: Ensure stable expression of Cas9 in the chosen cell line. This can be
  achieved by transducing the cells with a lentiviral vector expressing Cas9 and selecting for
  stable integrants.
- sgRNA Library: Use a genome-wide or targeted sgRNA library (e.g., GeCKOv2, Brunello).[5] [10]
- Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant 48-72 hours post-transfection.

#### 2. Lentiviral Transduction of sgRNA Library

- Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sqRNA.
- Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin) for 2-3 days.
- Initial Cell Population: Harvest a sample of cells after selection to serve as the day 0 reference point.

#### 3. YY173 Treatment and Cell Proliferation

- Drug Treatment: Split the transduced cell population into two groups: a treatment group and a control group. Treat the treatment group with YY173 at a pre-determined concentration (e.g., IC50 or IC80). Treat the control group with the vehicle (e.g., DMSO).
- Cell Culture: Culture the cells for an extended period (e.g., 14-21 days), ensuring that the
  cells are passaged as needed and that a sufficient number of cells are maintained to
  preserve the complexity of the sgRNA library.



- Final Cell Harvest: At the end of the treatment period, harvest the surviving cells from both the **YY173**-treated and vehicle-treated populations.
- 4. Genomic DNA Extraction, PCR, and Sequencing
- gDNA Extraction: Extract genomic DNA from the day 0 reference cells and the final cell populations from both treatment and control groups.
- PCR Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
- Next-Generation Sequencing (NGS): Purify the PCR products and submit them for highthroughput sequencing to determine the relative abundance of each sgRNA in each sample.
- 5. Data Analysis
- Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
- Enrichment/Depletion Analysis: Use statistical methods (e.g., MAGeCK) to identify sgRNAs
  that are significantly enriched or depleted in the YY173-treated population compared to the
  control population.
- Gene-Level Ranking: Aggregate the results from multiple sgRNAs targeting the same gene to obtain a gene-level score and ranking.
- Pathway Analysis: Perform pathway analysis on the list of hit genes to identify enriched biological pathways.

## **Visualizations**

CDK4/6 Signaling Pathway













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CRISPR screen identifies GATAD1 as a synthetic lethal target with CDK4/6 inhibitors in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. News: CRISPR Screen Reveals TGFβ3 as Biomarker of Palbociclib Resistance in Triple Negative Breast Cancer CRISPR Medicine [crisprmedicinenews.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genome-wide in vivo CRISPR screen identifies TGFβ3 as actionable biomarker of palbociclib resistance in triple negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR screen identifies GATAD1 as a synthetic lethal target with CDK4/6 inhibitors in estrogen receptor-positive breast cancer | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]

## Methodological & Application





- 9. A Kinome-Wide Synthetic Lethal CRISPR/Cas9 Screen Reveals That mTOR Inhibition Prevents Adaptive Resistance to CDK4/CDK6 Blockade in HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genome wide CRISPR/Cas9 screen identifies the coagulation factor IX (F9) as a regulator of senescence PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cracking the Genomic Code of CDK4/6 Inhibitor Resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. aacr.org [aacr.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. CTNI-12. PRELIMINARY RESULTS OF THE ABEMACICLIB ARM IN THE INDIVIDUALIZED SCREENING TRIAL OF INNOVATIVE GLIOBLASTOMA THERAPY (INSIGHT): A PHASE II PLATFORM TRIAL USING BAYESIAN ADAPTIVE RANDOMIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PRIDE PRoteomics IDEntifications Database [ebi.ac.uk]
- 19. aacr.org [aacr.org]
- 20. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. CDK4/6 inhibitors induce replication stress to cause long-term cell cycle withdrawal | The EMBO Journal [link.springer.com]
- 23. speerslab.com [speerslab.com]
- To cite this document: BenchChem. [YY173 application in CRISPR screening experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584387#yy173-application-in-crispr-screening-experiments]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com